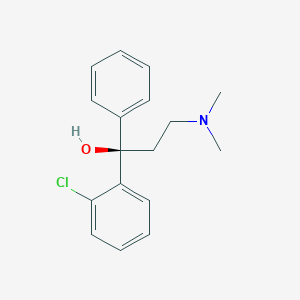
Clofedanol, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clofedanol, (R)-, also known as (R)-2-(4-chloro-alpha-((1,1-dimethylethyl)amino)methyl)benzyl)oxy)-N,N-diethylacetamide, is a synthetic compound used as an antitussive agent. It is a non-opioid cough suppressant that works by inhibiting the cough reflex in the brain. Clofedanol has been used in various cough and cold medications, but its usage has been discontinued in many countries due to its potential side effects.
Wirkmechanismus
Clofedanol works by inhibiting the cough reflex in the brain. It acts on the cough center in the medulla oblongata, which is responsible for controlling the cough reflex. Clofedanol blocks the transmission of signals from the cough center to the muscles responsible for coughing, thus reducing the frequency and intensity of coughing.
Biochemische Und Physiologische Effekte
Clofedanol has been shown to have a sedative effect on the central nervous system. It can cause drowsiness, dizziness, and impaired coordination. It can also cause respiratory depression, especially in high doses. Clofedanol has been shown to have a low potential for abuse and dependence.
Vorteile Und Einschränkungen Für Laborexperimente
Clofedanol has been used in various animal studies to investigate its effects on the central nervous system and respiratory system. It has been shown to have a low potential for abuse and dependence, which makes it a safer alternative to opioids. However, its potential side effects, such as sedation and respiratory depression, need to be taken into consideration when designing experiments.
Zukünftige Richtungen
There is a need for further research on the potential of clofedanol as an analgesic agent. Researchers should also investigate the potential of clofedanol as a treatment for respiratory disorders, such as asthma and chronic obstructive pulmonary disease. The safety and efficacy of clofedanol should be studied in clinical trials to determine its potential as a cough suppressant. The development of new formulations and delivery methods of clofedanol should also be explored.
Synthesemethoden
Clofedanol can be synthesized by reacting 4-chlorobenzyl chloride with (R)-N,N-diethyl-2-amino-1-phenylethanol in the presence of sodium carbonate. The resulting product is then reacted with N,N-diethylacetamide to obtain clofedanol, (R)-. This method has been described in various research papers and patents.
Wissenschaftliche Forschungsanwendungen
Clofedanol has been studied extensively for its antitussive properties. It has been used in various cough and cold medications, but its usage has been discontinued in many countries due to its potential side effects. Researchers have also studied the potential of clofedanol as an analgesic agent, but the results have been inconclusive. Clofedanol has been used in animal studies to investigate its effects on the central nervous system and respiratory system.
Eigenschaften
CAS-Nummer |
179764-48-8 |
|---|---|
Produktname |
Clofedanol, (R)- |
Molekularformel |
C17H20ClNO |
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
(1R)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3/t17-/m1/s1 |
InChI-Schlüssel |
WRCHFMBCVFFYEQ-QGZVFWFLSA-N |
Isomerische SMILES |
CN(C)CC[C@@](C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
Kanonische SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




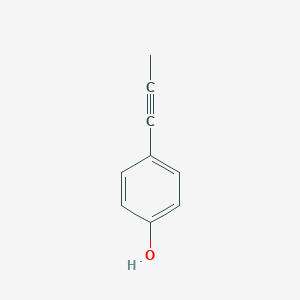
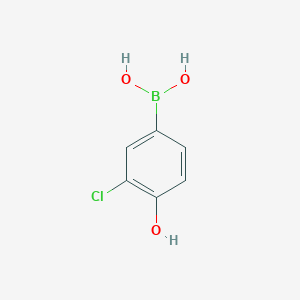
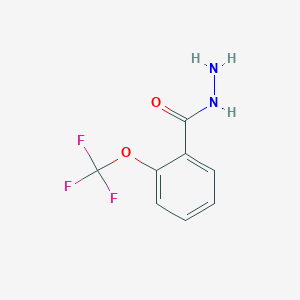
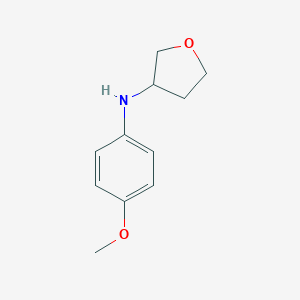
![3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)](/img/structure/B61217.png)
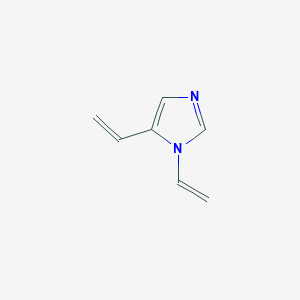
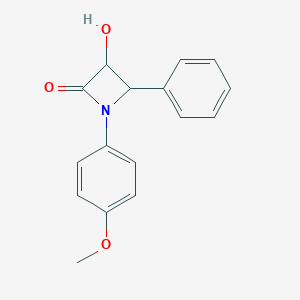
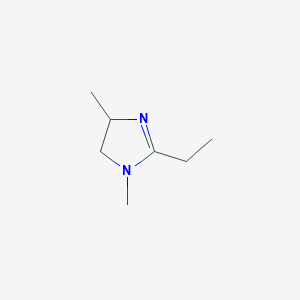
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)
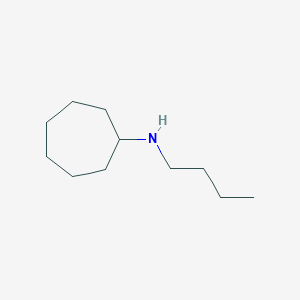
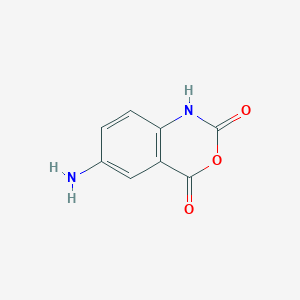
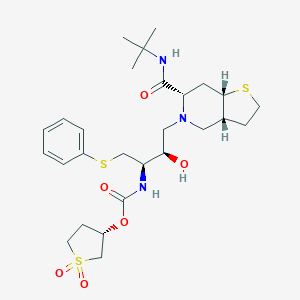
![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)